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Compound of Interest

Methyl 4-Amino-2-
Compound Name:
hydroxybenzoate

cat. No.: B1200275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-Amino-2-hydroxybenzoate (CAS No. 4136-97-4), a valuable compound in pharmaceutical
and chemical research. This document details predicted Nuclear Magnetic Resonance (NMR)
data, and outlines standard experimental protocols for acquiring NMR, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

While comprehensive experimental spectra for Methyl 4-Amino-2-hydroxybenzoate are not
widely available in public databases, predicted data and analysis of its structural analogues
provide valuable insights into its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted)
The predicted *H NMR spectrum of Methyl 4-Amino-2-hydroxybenzoate in DMSO-d6 reveals

distinct signals corresponding to the aromatic protons, the amine and hydroxyl groups, and the
methyl ester protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
10.76 Singlet 1H Ar-OH
7.43 Doublet (d, J=8.7 Hz) 1H Ar-H6
6.14 Singlet 2H -NH:z
Doublet of Doublets
6.10 1H Ar-H5
(dd, J=6.6, 2.1 Hz)
5.98 Doublet (d, J=2.1 Hz) 1H Ar-H3
3.77 Singlet 3H -OCHs

Data sourced from prediction.[1]

13C NMR (Predicted)

Based on the structure of Methyl 4-Amino-2-hydroxybenzoate, the following are the

anticipated chemical shift ranges for the carbon atoms.

Chemical Shift (8) ppm Assighment

168-172 C=0 (Ester)

160-165 C2 (C-OH)

150-155 C4 (C-NH2)

130-135 C6

105-110 C1l

100-105 C5

95-100 C3

50-55 -OCHs
Infrared (IR) Spectroscopy
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The IR spectrum of Methyl 4-Amino-2-hydroxybenzoate is expected to show characteristic

absorption bands corresponding to its functional groups.

Wavenumber (cm~?)

Functional Group Vibration Mode

Symmetric & Asymmetric

3500-3300 N-H Stretching
3400-3200 O-H Stretching (Broad)
3100-3000 C-H (Aromatic) Stretching
2990-2850 C-H (Methyl) Stretching
1720-1680 C=0 (Ester) Stretching
1620-1580 N-H Bending
1600-1450 C=C (Aromatic) Stretching
1300-1000 C-0 Stretching

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, Methyl 4-Amino-2-hydroxybenzoate (molar

mass: 167.16 g/mol ) would be expected to produce a molecular ion peak and several

characteristic fragment ions.

m/z Proposed Fragment
167 [M]* (Molecular lon)
136 [M - OCHs]*

108 [M - COOCHs]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.benchchem.com/product/b1200275?utm_src=pdf-body
https://www.benchchem.com/product/b1200275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the chemical structure
of Methyl 4-Amino-2-hydroxybenzoate.

Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of the solid Methyl 4-Amino-2-hydroxybenzoate sample.

o Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g.,
DMSO-des or CDCI3) in a clean vial.

o Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully
pipette the supernatant into a clean, undamaged 8-inch NMR tube.[2]

o The final sample volume in the NMR tube should be about 4.5 cm in depth.[2]
e Instrument Setup and Data Acquisition:

o The NMR experiments should be conducted on a spectrometer operating at a frequency of
at least 300 MHz for *H NMR.

o Before data acquisition, the magnetic field homogeneity must be optimized by shimming.

o For a routine 13C spectrum, a 30° pulse angle and a 4-second acquisition time with no
relaxation delay are recommended for molecules up to approximately 350 Daltons.

o A standard internal reference, such as tetramethylsilane (TMS), is used to calibrate the
chemical shift scale to 0.00 ppm.

» Data Processing:

o The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier
transform.

o The spectrum is then phased and baseline corrected.
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o For 13C spectra, applying a line-broadening factor of around 0.25 Hz can enhance the
signal-to-noise ratio of non-protonated carbons.

o The chemical shifts (d) are reported in parts per million (ppm) relative to the internal
standard. Integration of the *H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Methyl 4-Amino-2-hydroxybenzoate.
Methodology (Thin Solid Film Method):[3]
e Sample Preparation:

o Place a small amount of the solid sample (approximately 50 mg) into a small beaker or
vial.[3]

o Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve
the solid.[3]

o Using a pipette, apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or
KBr).[3]

o Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the
plate.[3]

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire the spectrum over the standard mid-IR range (typically 4000-400 cm™12).

o If the signal intensity is too low, add another drop of the sample solution to the plate, allow
it to dry, and re-run the spectrum.[3] If the peaks are too intense, clean the plate and use a
more dilute solution.[3]

o Data Analysis:
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o The resulting spectrum plots transmittance or absorbance as a function of wavenumber
(cm™2).

o Identify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Methyl 4-Amino-2-
hydroxybenzoate.

Methodology (Electron lonization - EI):
e Sample Introduction:

o Introduce a small amount of the volatile sample into the mass spectrometer, typically via a
heated direct insertion probe or after separation by gas chromatography. The sample must
be in the gas phase for ElI.

¢ lonization:

o In the ion source, the gaseous molecules are bombarded with a high-energy electron
beam (typically 70 eV).

o This process ejects an electron from the molecule, forming a positively charged molecular
ion (M*).

e Fragmentation:

o The high internal energy of the molecular ion often causes it to fragment into smaller,
characteristic ions.

o Mass Analysis and Detection:

o The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion.
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o Data Analysis:
o The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

o The peak with the highest m/z is typically the molecular ion, which provides the molecular
weight of the compound. The most intense peak in the spectrum is referred to as the base
peak.[4]

o The fragmentation pattern provides valuable information about the structure of the
molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Methyl 4-Amino-2-hydroxybenzoate.
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Spectroscopic Analysis Workflow for Methyl 4-Amino-2-hydroxybenzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9 Tech Support


http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.benchchem.com/product/b1200275#spectroscopic-data-for-methyl-4-amino-2-hydroxybenzoate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1200275#spectroscopic-data-for-methyl-4-amino-2-hydroxybenzoate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1200275#spectroscopic-data-for-methyl-4-amino-2-hydroxybenzoate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1200275#spectroscopic-data-for-methyl-4-amino-2-hydroxybenzoate-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

